molecular formula C21H23ClN4O4 B3010998 N-(5-chloro-2,4-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide CAS No. 880810-95-7

N-(5-chloro-2,4-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

Cat. No.: B3010998
CAS No.: 880810-95-7
M. Wt: 430.89
InChI Key: VOOOVNOFRRPZBS-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzotriazine Core: This step involves the cyclization of appropriate precursors to form the benzotriazine ring.

    Substitution Reactions: Introduction of the 5-chloro-2,4-dimethoxyphenyl group through nucleophilic substitution reactions.

    Amidation: Coupling of the benzotriazine derivative with a hexanoic acid derivative to form the final hexanamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the benzotriazine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes involved in disease processes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2,4-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)pentanamide
  • N-(5-chloro-2,4-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Uniqueness

N-(5-chloro-2,4-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is unique due to its specific structural features, such as the length of the hexanamide chain and the presence of both chloro and methoxy substituents on the phenyl ring

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O4/c1-29-18-13-19(30-2)17(12-15(18)22)23-20(27)10-4-3-7-11-26-21(28)14-8-5-6-9-16(14)24-25-26/h5-6,8-9,12-13H,3-4,7,10-11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOOVNOFRRPZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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